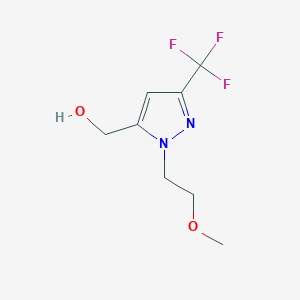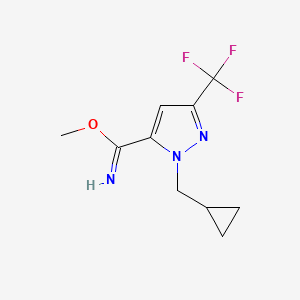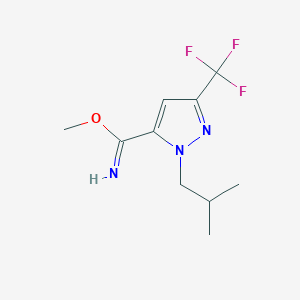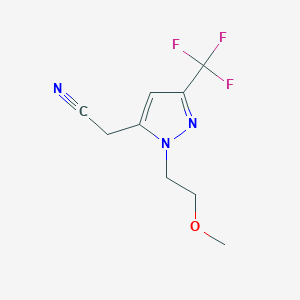![molecular formula C8H7ClN4 B1480870 1-(2-氯乙基)-1H-咪唑并[1,2-b]吡唑-6-腈 CAS No. 2090970-22-0](/img/structure/B1480870.png)
1-(2-氯乙基)-1H-咪唑并[1,2-b]吡唑-6-腈
描述
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研发
咪唑衍生物,如本文所述的化合物,以其广泛的生物活性而闻名。 它们由于与天然生物活性化合物的结构相似性而成为药物研发的关键合成子 。 鉴于相关结构对结核分枝杆菌的报道功效,这种特殊化合物可以被研究其作为抗结核药物的潜力 .
农业化学品
在农业中,含有咪唑并[1,2-b]吡唑部分的化合物可以探索其用作杀虫剂或除草剂的用途。 它们的结构复杂性允许高度的专一性和效力,可能导致新型农用化学品的发展 .
材料科学
杂环化合物的坚固性使其适用于材料科学应用。 它们可用于合成需要特定化学性质的新型聚合物或涂层,例如热稳定性或抗降解性 .
环境科学
环境修复通常利用可以吸附或与污染物反应的先进材料。 本文所述的化合物可以被改性以创建过滤器或传感器,用于检测和中和水或土壤中的有害物质 .
分析化学
在分析化学中,该化合物可以用作化学分析中使用的试剂或试剂的前体。 其与各种分析物的反应性可用于开发对感兴趣物质的敏感检测方法 .
生物化学
咪唑并[1,2-b]吡唑环系在结构上类似于许多生物活性分子,使其与酶抑制、受体结合和其他生化途径的研究有关。 它可以用于合成模拟或干扰天然生物过程的类似物 .
生化分析
Biochemical Properties
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, thereby preventing their normal function and leading to cell cycle arrest. Additionally, it interacts with proteins involved in DNA repair mechanisms, further influencing cellular processes .
Cellular Effects
The effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress . Furthermore, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . The compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it can cause DNA damage by forming adducts with DNA, leading to mutations and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in chronic cellular stress and alterations in cellular function . These effects are more pronounced in in vitro studies compared to in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause significant adverse effects, including organ toxicity and systemic inflammation . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe side effects .
Metabolic Pathways
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA and nuclear proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
属性
IUPAC Name |
1-(2-chloroethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFMLCOROAQONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















